molecular formula C9H9BrN2O3 B12539035 N-(2-(Bromomethyl)-5-nitrophenyl)acetamide CAS No. 651733-07-2

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

Cat. No.: B12539035
CAS No.: 651733-07-2
M. Wt: 273.08 g/mol
InChI Key: YDWDVJVLNIFXJZ-UHFFFAOYSA-N
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Description

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide: is an organic compound that features a bromomethyl group and a nitro group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide typically involves a multi-step process:

    Nitration: The starting material, 2-methylphenylacetamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the phenyl ring.

    Bromination: The nitrated compound is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group at the 2-position.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted phenylacetamides.

    Reduction: Formation of N-(2-(Aminomethyl)-5-nitrophenyl)acetamide.

    Oxidation: Formation of N-(2-(Formyl)-5-nitrophenyl)acetamide or N-(2-(Carboxyl)-5-nitrophenyl)acetamide.

Scientific Research Applications

Chemistry: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide depends on its chemical modifications and the target application. For instance, if used as a precursor to an antimicrobial agent, the bromomethyl group may interact with bacterial enzymes, disrupting their function and leading to bacterial cell death. The nitro group can also play a role in redox reactions within biological systems, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

  • N-(2-Bromophenyl)acetamide
  • N-(2-(Bromomethyl)phenyl)acetamide
  • N-(2-(Bromomethyl)-4-nitrophenyl)acetamide

Comparison: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is unique due to the specific positioning of the bromomethyl and nitro groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to N-(2-Bromophenyl)acetamide, the presence of the nitro group in this compound enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the nitro group can participate in redox reactions, providing additional pathways for chemical transformations.

Properties

CAS No.

651733-07-2

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

N-[2-(bromomethyl)-5-nitrophenyl]acetamide

InChI

InChI=1S/C9H9BrN2O3/c1-6(13)11-9-4-8(12(14)15)3-2-7(9)5-10/h2-4H,5H2,1H3,(H,11,13)

InChI Key

YDWDVJVLNIFXJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CBr

Origin of Product

United States

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